

# Dimabefylline: An Investigational N-Methylated Xanthine Derivative

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## Compound of Interest

Compound Name: *Dimabefylline*

Cat. No.: *B154724*

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An In-Depth Technical Guide on the Investigational New Drug **Dimabefylline**

Audience: Researchers, scientists, and drug development professionals.

## Executive Summary

**Dimabefylline** is a small molecule compound identified as an investigational new drug.<sup>[1]</sup> Based on its nomenclature, it is classified as a N-methylated xanthine derivative.<sup>[1]</sup> Currently, there is a significant lack of publicly available scientific literature, preclinical data, and clinical trial information regarding **Dimabefylline**. This guide summarizes the limited available information and highlights the areas where data is needed to understand its potential as a therapeutic agent.

## Introduction

**Dimabefylline** is a novel chemical entity with the potential for therapeutic application. As an investigational drug, it is in the early stages of development, and comprehensive data on its pharmacology, mechanism of action, and safety profile are not yet publicly accessible.<sup>[1]</sup> The "-fylline" suffix in its name categorizes it within the xanthine class of compounds, which includes well-known molecules like caffeine and theophylline that exhibit a range of pharmacological effects.

## Chemical and Physical Properties

The primary source of information on **Dimabefylline** is its entry in the DrugBank database.<sup>[1]</sup> The available data on its chemical and physical properties are summarized below.

Property	Value	Source
DrugBank Accession Number	DB20897	<sup>[1]</sup>
Modality	Small Molecule	<sup>[1]</sup>
Group	Experimental	<sup>[1]</sup>
Chemical Formula	C <sub>16</sub> H <sub>19</sub> N <sub>5</sub> O <sub>2</sub>	<sup>[1]</sup>
Average Molecular Weight	313.361 g/mol	<sup>[1]</sup>
Monoisotopic Molecular Weight	313.153874872 Da	<sup>[1]</sup>
CAS Number	1703-48-6	<sup>[1]</sup>
InChI Key	VUCZRQCBQVXTIIV-UHFFFAOYSA-N	<sup>[1]</sup>
SMILES	CN(C)C1=CC=C(CN2C=NC3=C2C(=O)N(C)C(=O)N3C)C=C1	<sup>[1]</sup>

## Pharmacological Profile (Information Not Available)

A comprehensive search of scientific databases and clinical trial registries did not yield any information on the pharmacological profile of **Dimabefylline**. Key missing data points include:

- Mechanism of Action: The specific molecular targets and signaling pathways modulated by **Dimabefylline** are unknown.
- Pharmacodynamics: There is no available data on the dose-response relationship, efficacy in preclinical models, or potential therapeutic effects.
- Pharmacokinetics: Information regarding the absorption, distribution, metabolism, and excretion (ADME) of **Dimabefylline** is not publicly available.

## Preclinical and Clinical Development (Information Not Available)

There are no published preclinical studies or registered clinical trials for **Dimabefylline**.

Therefore, no data is available on its safety, tolerability, or efficacy in animal models or humans.

## Experimental Protocols (Information Not Available)

Due to the absence of published research, there are no experimental protocols associated with **Dimabefylline** to report. Detailed methodologies for key experiments would typically include:

- In vitro binding assays
- Cell-based functional assays
- In vivo animal models of disease
- Pharmacokinetic studies
- Toxicology assessments

## Signaling Pathways and Experimental Workflows (Information Not Available)

The creation of diagrams for signaling pathways or experimental workflows is not possible without information on the mechanism of action and the experimental procedures used to study **Dimabefylline**.

## Conclusion and Future Directions

**Dimabefylline** is an investigational new drug about which very little is publicly known beyond its basic chemical identity.<sup>[1]</sup> For researchers, scientists, and drug development professionals, **Dimabefylline** represents a currently uncharacterized molecule. Future research and publications will be essential to elucidate its pharmacological properties, mechanism of action, and potential therapeutic utility. Key areas for future investigation would include initial in vitro screening to identify its molecular targets, followed by cell-based assays to understand its functional effects. Should these initial studies show promise, further preclinical development,

including pharmacokinetic and toxicological studies, would be warranted before any consideration of clinical trials. Without such data, a comprehensive technical guide on the core aspects of this investigational drug cannot be fully realized.

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## References

- 1. [go.drugbank.com](https://go.drugbank.com) [[go.drugbank.com](https://go.drugbank.com)]
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